molecular formula C20H21N3O5S B608089 2,2,4-三甲基-8-(6-甲基-7-氧代-1H-吡咯并[2,3-c]吡啶-4-基)-6-甲基磺酰基-1,4-苯并恶嗪-3-酮 CAS No. 1820889-23-3

2,2,4-三甲基-8-(6-甲基-7-氧代-1H-吡咯并[2,3-c]吡啶-4-基)-6-甲基磺酰基-1,4-苯并恶嗪-3-酮

货号 B608089
CAS 编号: 1820889-23-3
分子量: 415.464
InChI 键: VZSAMEOETVNDQH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

INCB 057643 is a bromodomain and extra terminal domain (BET) family protein inhibitor. It inhibits binding of bromodomain-containing protein 2 (BRD2), BRD3, and BRD4 to an acetylated histone H4 peptide in vitro. INCB 057643 decreases Myc levels in, and inhibits proliferation of, acute myeloid leukemia (AML), diffuse large B cell lymphoma (DLBCL), and multiple myeloma (MM) cells. In vivo, INCB 057643 reduces tumor growth in AML, DLBCL, and MM mouse xenograft models. It also reduces tumor growth when administered alone or in combination with docetaxel or enzalutamide (MDV 3100; ) in a 22Rv1 castration-resistant prostate cancer (CRPC) mouse xenograft model.
INCB057643, also known INCB57643, is a BET inhibitor. INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer. INCB057643 inhibited proliferation of prostate cancer cell lines. In short-term cell proliferation assays the BETi appeared more effective against androgen-dependent (VCaP and LNCaP) than androgen-independent (DU145 and PC3) cells (GI50 of ≤100 nM and ≥500 nM, respectively). 22Rv1 cells, which express androgen-independent AR splice variants, exhibited an intermediate level of sensitivity to both compounds (GI50: 150-250 nM).

科学研究应用

Treatment of Myelofibrosis

Specific Scientific Field

The specific scientific field for this application is Hematology-Oncology , specifically the treatment of a rare and chronic blood disorder known as Myelofibrosis .

2. Comprehensive and Detailed Summary of the Application INCB057643 is a small-molecule inhibitor of Bromodomain and Extra-Terminal motif (BET) proteins, which are involved in the regulation of gene expression . This drug is being developed for the treatment of Primary Myelofibrosis, a rare and chronic blood disorder characterized by the scarring of bone marrow and the overproduction of fibrous tissue .

3. Detailed Description of the Methods of Application or Experimental Procedures The study includes a 3+3 design dose-escalation phase (part 1) followed by dose-expansion (part 2). Eligible patients in part 1 are aged ≥18 years with histologically confirmed MF and palpable spleen ≥5 cm below the left subcostal margin . The initial part 1 dose is INCB057643 4 mg once daily (qd; escalation up to 12 mg qd), administered continuously in 28-day cycles .

4. Thorough Summary of the Results or Outcomes Obtained In the first-in-human study INCB 57643-101, the small-molecule BET inhibitor INCB057643, was safe and generally well tolerated as monotherapy, and demonstrated preliminary efficacy in 2 out of 3 patients with MF when administered alone or in combination with ruxolitinib . The INCB 57643-103 trial is designed to further evaluate the safety and tolerability of INCB057643 monotherapy in patients with relapsed or refractory MF .

Treatment of Myelodysplastic Syndromes (MDS)

Specific Scientific Field

The specific scientific field for this application is Hematology-Oncology , specifically the treatment of a group of disorders known as Myelodysplastic Syndromes (MDS) .

3. Detailed Description of the Methods of Application or Experimental Procedures The study includes a 3+3 design dose-escalation phase (part 1) followed by dose-expansion (part 2). Eligible patients in part 1 are aged ≥18 years with histologically confirmed MDS or MDS/MPN, Eastern Cooperative Oncology Group performance status of 0-2, and ≥1 line of prior therapy with no available subsequent therapy known to provide clinical benefit . The initial part 1 dose is INCB057643 4 mg once daily (qd; escalation up to 12 mg qd), administered continuously in 28-day cycles .

4. Thorough Summary of the Results or Outcomes Obtained The results of the study are still pending as the trial is ongoing . The primary endpoint is safety and tolerability, including identification of dose-limiting toxicities (DLTs); pharmacokinetics (PK) are evaluated as a secondary endpoint . Additional secondary endpoints include overall response rate, symptom response, anemia response, red blood cell transfusion requirement, and change in spleen volume and length .

Treatment of Advanced Solid Tumors

Specific Scientific Field

The specific scientific field for this application is Oncology , specifically the treatment of Advanced Solid Tumors .

2. Comprehensive and Detailed Summary of the Application INCB057643 is under investigation in clinical trial NCT02959437 for its potential use in the treatment of Advanced Solid Tumors . This involves combining INCB057643 with other drugs like Azacitidine, Pembrolizumab, and Epacadostat .

3. Detailed Description of the Methods of Application or Experimental Procedures The study includes a dose-escalation phase (part 1) followed by dose-expansion (part 2). Eligible patients are aged ≥18 years with histologically confirmed advanced solid tumors, have received ≥1 line of prior therapy including ruxolitinib, and have no known clinically beneficial therapy available . The initial part 1 dose is INCB057643 4 mg once daily (qd; escalation up to 12 mg qd), administered continuously in 28-day cycles .

属性

IUPAC Name

2,2,4-trimethyl-8-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-6-methylsulfonyl-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-20(2)19(25)23(4)15-9-11(29(5,26)27)8-13(17(15)28-20)14-10-22(3)18(24)16-12(14)6-7-21-16/h6-10,21H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSAMEOETVNDQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C2=CC(=CC(=C2O1)C3=CN(C(=O)C4=C3C=CN4)C)S(=O)(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4-trimethyl-8-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-6-methylsulfonyl-1,4-benzoxazin-3-one

CAS RN

1820889-23-3
Record name INCB-057643
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1820889233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name INCB-057643
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16054
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name INCB-057643
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87TZD0JEBS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,4-trimethyl-8-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-6-methylsulfonyl-1,4-benzoxazin-3-one
Reactant of Route 2
2,2,4-trimethyl-8-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-6-methylsulfonyl-1,4-benzoxazin-3-one
Reactant of Route 3
2,2,4-trimethyl-8-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-6-methylsulfonyl-1,4-benzoxazin-3-one
Reactant of Route 4
2,2,4-trimethyl-8-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-6-methylsulfonyl-1,4-benzoxazin-3-one
Reactant of Route 5
2,2,4-trimethyl-8-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-6-methylsulfonyl-1,4-benzoxazin-3-one
Reactant of Route 6
2,2,4-trimethyl-8-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-6-methylsulfonyl-1,4-benzoxazin-3-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。